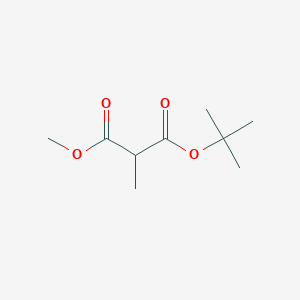
1-Tert-butyl 3-methyl 2-methylmalonate
Overview
Description
1-Tert-butyl 3-methyl 2-methylmalonate is an organic compound belonging to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their versatility. The compound features a tert-butyl group, a methyl group, and a methylmalonate moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl 2-methylmalonate can be synthesized through the alkylation of tert-butyl methyl malonate with iodomethane. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, followed by the addition of iodomethane to introduce the methyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of phase-transfer catalysts can also enhance the reaction rate and selectivity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3-methyl 2-methylmalonate undergoes various types of chemical reactions, including:
Alkylation: Introduction of alkyl groups to the malonate moiety.
Hydrolysis: Conversion of the ester groups to carboxylic acids under acidic or basic conditions.
Decarboxylation: Removal of carbon dioxide from the malonate under thermal conditions.
Common Reagents and Conditions:
Alkylation: Sodium hydride or potassium tert-butoxide as bases, iodomethane as the alkylating agent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.
Major Products:
Alkylation: Formation of higher alkylated malonates.
Hydrolysis: Production of tert-butyl methylmalonic acid.
Decarboxylation: Formation of tert-butyl methyl ketone and carbon dioxide
Scientific Research Applications
1-Tert-butyl 3-methyl 2-methylmalonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving malonates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral compounds.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability .
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 2-methylmalonate involves its ability to act as a nucleophile in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The malonate moiety can participate in nucleophilic substitution, addition, and elimination reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Di-tert-butyl malonate: Similar structure but with two tert-butyl groups.
Methyl malonate: Lacks the tert-butyl group, making it less sterically hindered.
Ethyl malonate: Contains ethyl groups instead of tert-butyl and methyl groups.
Uniqueness: 1-Tert-butyl 3-methyl 2-methylmalonate is unique due to the presence of both a tert-butyl group and a methyl group, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in the synthesis of chiral compounds and other complex molecules .
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(7(10)12-5)8(11)13-9(2,3)4/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGMPGKDBIWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649049 | |
| Record name | tert-Butyl methyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132180-14-4 | |
| Record name | tert-Butyl methyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
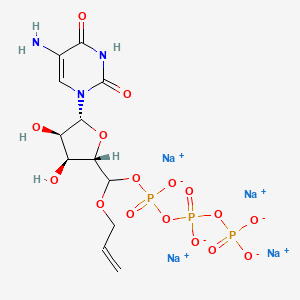
![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)
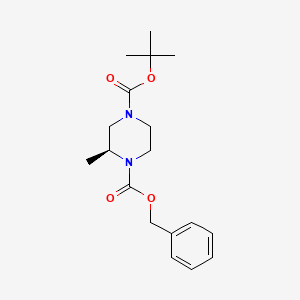
![5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one](/img/structure/B3338802.png)
![5-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B3338804.png)
![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B3338817.png)

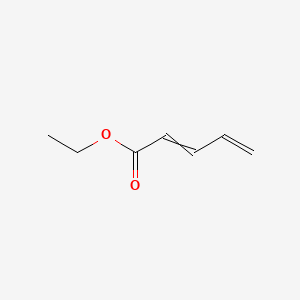

![3-Chloro-7-fluorobenzo[d]isoxazole](/img/structure/B3338866.png)
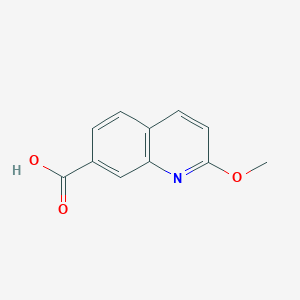
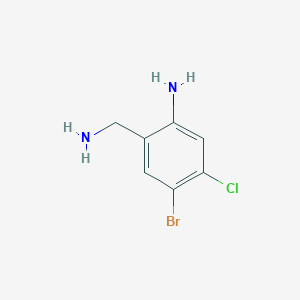
![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)

